The Farnesoid X Receptor Agonist PX 20350: A Comprehensive Technical Guide to its Therapeutic Potential
The Farnesoid X Receptor Agonist PX 20350: A Comprehensive Technical Guide to its Therapeutic Potential
Abstract
PX 20350 is a potent, non-steroidal synthetic agonist of the Farnesoid X Receptor (FXR), a nuclear hormone receptor with pivotal roles in regulating bile acid, lipid, and glucose homeostasis. Emerging preclinical evidence has illuminated the therapeutic potential of PX 20350 across a spectrum of diseases, including viral infections and cancer. This in-depth technical guide provides a comprehensive overview of the current understanding of PX 20350, detailing its mechanism of action, preclinical data in key disease models, and detailed experimental protocols for its investigation. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic applications of this promising FXR agonist.
Introduction: The Farnesoid X Receptor as a Therapeutic Target
The Farnesoid X Receptor (FXR) is a ligand-activated transcription factor predominantly expressed in the liver, intestine, kidneys, and adrenal glands.[1] As a central regulator of metabolic pathways, FXR has garnered significant attention as a drug target for a variety of conditions, including non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and metabolic syndrome.[2] Upon activation by its natural ligands, bile acids, FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[3] This intricate signaling network governs a wide array of physiological processes, making synthetic FXR agonists like PX 20350 valuable tools for therapeutic intervention.
PX 20350: A Potent and Selective FXR Agonist
PX 20350 is a synthetic, non-steroidal FXR agonist characterized by its high potency and efficacy.
| Compound | Chemical Formula | Molecular Weight | CAS Number | EC50 (hFXR) | EC50 (mFXR) |
| PX 20350 | C28H22Cl2F3N3O4 | 592.39 | 1198085-23-2 | 10 nM | 83 nM |
| Table 1: Physicochemical and Pharmacological Properties of PX 20350.[4] |
PX 20350 has demonstrated superior potency compared to the well-characterized FXR agonist GW 4064 in in vitro assays.[5] Its non-steroidal nature offers potential advantages in terms of safety and tolerability compared to bile acid-derived agonists.
Mechanism of Action: The FXR-NDRG2 Signaling Axis
A key mechanism through which PX 20350 exerts its anti-tumor effects is the direct transcriptional activation of the N-myc downstream-regulated gene 2 (NDRG2), a known tumor suppressor.[3][6]
Activation of FXR by PX 20350 leads to the recruitment of coactivators and the binding of the FXR/RXR heterodimer to an inverted repeat 1 (IR-1) type FXRE located in the first intron of the NDRG2 gene.[5] This binding initiates the transcription of NDRG2, leading to increased levels of the NDRG2 protein.[5] NDRG2, in turn, has been shown to inhibit cancer cell proliferation, migration, and invasion through various downstream pathways, including the suppression of the Wnt/β-catenin signaling pathway.[1]
Figure 1: Signaling pathway of PX 20350-mediated activation of the tumor suppressor NDRG2 via FXR.
Therapeutic Application 1: Zika Virus Infection
A high-throughput screening of compounds for their ability to inhibit the Zika virus (ZIKV) protease identified PX 20350 as a potent inhibitor of ZIKV infection in human neural stem cells (NSCs).[7][8] This finding is particularly significant given the neurotropic nature of ZIKV and its association with congenital microcephaly.
Preclinical Evidence
In a cell-based assay using human NSCs, PX 20350 demonstrated dose-dependent inhibition of ZIKV replication.[7] This suggests that FXR activation may interfere with the viral life cycle in a key cell type targeted by the virus in the developing brain. While the precise mechanism of this antiviral activity is still under investigation, it is hypothesized that FXR-mediated changes in host cell metabolism or innate immune responses may create an unfavorable environment for viral replication.
Experimental Protocol: Zika Virus Infection of Human Neural Stem Cells
The following protocol is a representative method for assessing the anti-ZIKV activity of compounds like PX 20350 in human NSCs, based on the methodology from the initial screening study.[7]
Materials:
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Human Neural Stem Cells (hNSCs)
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NSC culture medium
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Zika virus (e.g., French Polynesian 2013 isolate)
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PX 20350 (or other test compounds)
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DMSO (vehicle control)
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96-well plates
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Reagents for immunocytochemistry (e.g., anti-Flavivirus envelope antibody)
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Reagents for qRT-PCR (for viral RNA quantification)
Procedure:
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Cell Plating: Plate hNSCs in 96-well plates at a suitable density and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of PX 20350 in NSC culture medium. Add the compound dilutions to the cells and incubate for 1-2 hours. Include a DMSO vehicle control.
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Viral Infection: Infect the cells with ZIKV at a predetermined multiplicity of infection (MOI).
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Incubation: Incubate the infected plates for 48-72 hours at 37°C.
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Assessment of Viral Replication:
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Immunocytochemistry: Fix the cells and perform immunofluorescence staining using an anti-Flavivirus envelope antibody to visualize and quantify the percentage of infected cells.
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qRT-PCR: Isolate total RNA from the cells and perform qRT-PCR to quantify the levels of ZIKV RNA.
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Data Analysis: Determine the half-maximal inhibitory concentration (IC50) of PX 20350 by plotting the percentage of viral inhibition against the compound concentration.
Figure 2: Experimental workflow for assessing the anti-ZIKV activity of PX 20350 in human neural stem cells.
Therapeutic Application 2: Liver Cancer
The role of FXR as a tumor suppressor in the liver has led to the investigation of FXR agonists as potential therapeutics for hepatocellular carcinoma (HCC).[9] Preclinical studies have demonstrated the anti-tumorigenic activity of PX 20350 and related compounds in liver cancer models.[5][6]
Preclinical Evidence
In a study by Deuschle et al. (2012), it was shown that FXR activation by agonists, including a close analog of PX 20350 (PX20606), significantly reduced liver tumor growth and metastasis in an orthotopic mouse xenograft model of human HCC.[5][6] The anti-tumor effect was attributed, at least in part, to the induction of the tumor suppressor NDRG2.
| Cell Line | Treatment | Outcome | Reference |
| SK-Hep-1 (human HCC) | PX20606 | Reduced tumor growth and lymph node metastasis in an orthotopic xenograft model. | [5][6] |
| Table 2: Preclinical efficacy of a PX 20350 analog in a liver cancer model. |
Experimental Protocol: Orthotopic Liver Cancer Xenograft Model
The following protocol describes a method for establishing and evaluating the efficacy of PX 20350 in an orthotopic mouse model of HCC, based on the study by Deuschle et al. (2012).[5][6]
Materials:
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Immunodeficient mice (e.g., nude mice)
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SK-Hep-1 human hepatocellular carcinoma cells
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Matrigel
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Surgical instruments
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PX 20350 (or other test compounds) formulated for oral gavage
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Bioluminescence imaging system (if using luciferase-expressing cells)
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Calipers for tumor measurement (for subcutaneous models)
Procedure:
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Cell Preparation: Culture SK-Hep-1 cells and resuspend them in a mixture of culture medium and Matrigel.
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Orthotopic Implantation:
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Anesthetize the mouse.
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Make a small incision in the abdominal wall to expose the liver.
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Inject the SK-Hep-1 cell suspension into the liver lobe.
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Suture the incision.
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Tumor Growth Monitoring:
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Allow the tumors to establish for a set period.
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Monitor tumor growth using bioluminescence imaging or other imaging modalities.
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Compound Administration:
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Randomize the mice into treatment and control groups.
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Administer PX 20350 or vehicle control daily by oral gavage.
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Efficacy Assessment:
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Continue to monitor tumor growth throughout the treatment period.
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At the end of the study, sacrifice the mice and excise the livers and any potential metastatic tissues (e.g., lymph nodes).
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Measure tumor volume and weight.
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Perform histological analysis to assess tumor morphology and metastasis.
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Data Analysis: Compare tumor growth and metastasis between the treatment and control groups to determine the efficacy of PX 20350.
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- 6. FXR Controls the Tumor Suppressor NDRG2 and FXR Agonists Reduce Liver Tumor Growth and Metastasis in an Orthotopic Mouse Xenograft Model | PLOS One [journals.plos.org]
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- 8. Therapeutic candidates for the Zika virus identified by a high-throughput screen for Zika protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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